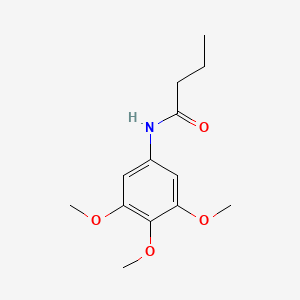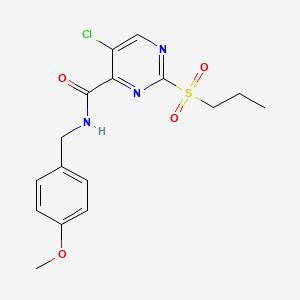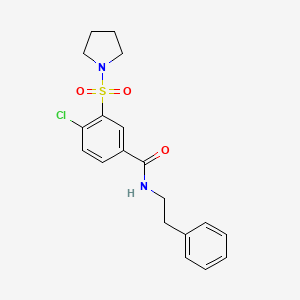![molecular formula C15H15FN2O4S B4237831 N-(5-{[(2-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4237831.png)
N-(5-{[(2-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide
説明
N-(5-{[(2-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist. It is used as an antihypertensive drug and is known to be effective in lowering blood pressure. Fimasartan has been approved for use in South Korea, and it is currently undergoing clinical trials in other countries.
科学的研究の応用
Organic Synthesis
N-{5-[(2-fluorophenyl)sulfamoyl]-2-methoxyphenyl}acetamide: plays a significant role in organic synthesis. Sulfonyl fluorides, like the one derived from this compound, are utilized in various synthetic pathways due to their reactivity and stability . They serve as precursors for the generation of fluorosulfonyl radicals, which are instrumental in creating a wide array of sulfonyl fluorides. These fluorides are valuable intermediates in synthesizing complex organic molecules.
Chemical Biology
In chemical biology, this compound’s derivatives are used as probes and modulators of biological processes . The sulfonyl fluoride group can interact with various enzymes and proteins, providing insights into their function and potentially leading to the development of new therapeutic agents.
Drug Discovery
The structural motif of N-{5-[(2-fluorophenyl)sulfamoyl]-2-methoxyphenyl}acetamide is found in many drug candidates. Its derivatives are explored for their potential as small-molecule inhibitors, which can modulate biological targets and pathways involved in diseases . This exploration includes the identification of novel compounds that can inhibit inflammatory cytokines, a key area in treating conditions like arthritis and other inflammatory disorders.
Materials Science
Sulfonyl fluorides derived from this compound are also investigated in materials science. They can be used to modify surfaces or create new polymers with unique properties, such as increased resistance to degradation or improved mechanical strength .
Antiviral Activity
Indole derivatives, which can be synthesized from compounds like N-{5-[(2-fluorophenyl)sulfamoyl]-2-methoxyphenyl}acetamide , have shown promise as antiviral agents. They have been tested against a range of RNA and DNA viruses, with some derivatives exhibiting significant inhibitory activity .
Antitubercular Activity
The compound’s indole-based derivatives have been investigated for their antitubercular activity. Research indicates that these derivatives can be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, in both active and dormant states .
特性
IUPAC Name |
N-[5-[(2-fluorophenyl)sulfamoyl]-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-10(19)17-14-9-11(7-8-15(14)22-2)23(20,21)18-13-6-4-3-5-12(13)16/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHYOXZPMUAROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237756.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4237764.png)
![5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]-2-furamide](/img/structure/B4237765.png)
![2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4237774.png)
![methyl 2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate acetate](/img/structure/B4237781.png)
![4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide](/img/structure/B4237787.png)
![6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4237788.png)
![N-(2-fluorophenyl)-N'-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]urea](/img/structure/B4237792.png)


![N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4237806.png)


![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4237829.png)